molecular formula C7H2Br2ClN B3086628 3,5-Dibromo-2-chlorobenzonitrile CAS No. 1160574-24-2

3,5-Dibromo-2-chlorobenzonitrile

Cat. No.: B3086628
CAS No.: 1160574-24-2
M. Wt: 295.36 g/mol
InChI Key: RFWLJSOZZJPDSE-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chlorobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms and one chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzonitrile. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dibromo-2-chlorobenzonitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chlorobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-chlorobenzonitrile
  • 2,4-Dibromo-3-chlorobenzonitrile
  • 3,5-Dibromo-2-fluorobenzonitrile

Uniqueness

3,5-Dibromo-2-chlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications, offering different reactivity compared to its analogs .

Properties

IUPAC Name

3,5-dibromo-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLJSOZZJPDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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